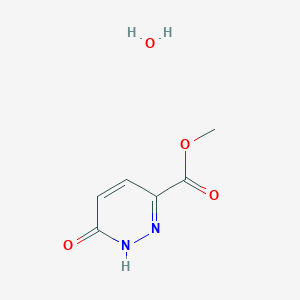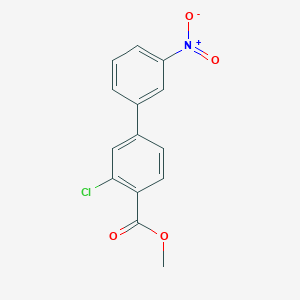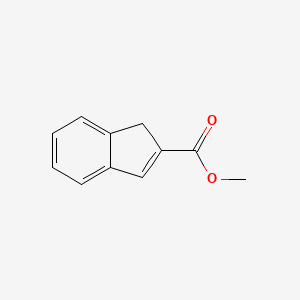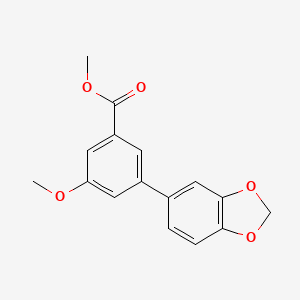
Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other names such as “METHYL 6-OXO-1,6-DIHYDROPYRIDAZINE-3-CARBOXYLATE” and “methyl 6-oxo-1H-pyridazine-3-carboxylate” among others .
Synthesis Analysis
The synthesis of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has been reported in several studies . For example, one method involves the conversion of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid monohydrate with thionyl chloride in methanol, followed by reflux .Molecular Structure Analysis
The molecular structure of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” can be represented by the SMILES stringCOC(=O)C1=NNC(=O)C=C1 . The InChI representation is InChI=1S/C6H6N2O3/c1-11-6(10)4-2-3-5(9)8-7-4/h2-3H,1H3,(H,8,9) . Chemical Reactions Analysis
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has been used as an intermediate in organic synthesis . It has also been used in the synthesis of a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues exhibiting anti-inflammatory activity .Physical And Chemical Properties Analysis
“Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” has a molecular weight of 154.12 g/mol . It has 1 hydrogen bond donor and 4 hydrogen bond acceptors . The compound is solid in form .Mechanism of Action
While the exact mechanism of action of “Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate” is not fully understood, it has been found to exhibit anti-inflammatory activity. For instance, compound J27, a derivative of this compound, was found to decrease the release of TNF-α and IL-6 in mouse and human cells through the NF-κB/MAPK pathway .
properties
IUPAC Name |
methyl 6-oxo-1H-pyridazine-3-carboxylate;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6(10)4-2-3-5(9)8-7-4;/h2-3H,1H3,(H,8,9);1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGWPYNDDQRLRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=O)C=C1.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(4-Methoxy-4-oxobutanamido)phenyl]boronic acid](/img/structure/B7962947.png)

![Methyl 2-[4-(3-cyanophenyl)phenyl]acetate](/img/structure/B7962959.png)
![Methyl 5-[3-fluoro-4-(methoxycarbonyl)phenyl]pyridine-3-carboxylate](/img/structure/B7962961.png)



![Methyl 2-fluoro-4-[4-(methylsulfanyl)phenyl]benzoate](/img/structure/B7962995.png)
![Methyl 2-[2-nitro-5-(trifluoromethyl)phenyl]acetate](/img/structure/B7963005.png)

![Methyl 3-methyl-4-[4-(trifluoromethoxy)phenyl]benzoate](/img/structure/B7963038.png)

